molecular formula C25H29N3O B14077405 Cumyl-nbminaca CAS No. 1631074-60-6

Cumyl-nbminaca

Cat. No.: B14077405
CAS No.: 1631074-60-6
M. Wt: 387.5 g/mol
InChI Key: MLRLLZWQYJJPEX-UHFFFAOYSA-N
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Description

It was first reported in a 2013 patent but was not identified as a designer drug until 2021, when it was detected by a forensic laboratory in Germany . The compound is known for its potent effects and is structurally similar to other synthetic cannabinoids.

Preparation Methods

Cumyl-nbminaca is synthesized through a series of chemical reactions involving indazole-3-carboxamide as the core structure. The synthetic route typically involves the following steps:

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cumyl-nbminaca undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various derivatives of this compound with modified chemical properties.

Scientific Research Applications

Cumyl-nbminaca has several scientific research applications, including:

Mechanism of Action

Cumyl-nbminaca exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. This binding leads to the activation of signaling pathways that modulate various physiological processes. The compound’s high affinity for these receptors results in potent effects, including psychoactive and physiological responses .

Comparison with Similar Compounds

Cumyl-nbminaca is structurally similar to other synthetic cannabinoids such as:

  • Cumyl-BC-HPMEGACLONE
  • Cumyl-3TMS-PRINACA
  • Cumyl-BC-HPMICA

Compared to these compounds, this compound features a norbornyl methyl side chain, which contributes to its unique chemical properties and potency .

Properties

CAS No.

1631074-60-6

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

InChI

InChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29)

InChI Key

MLRLLZWQYJJPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5

Origin of Product

United States

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